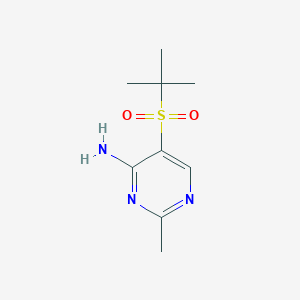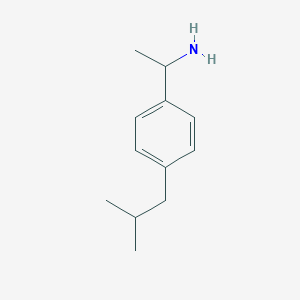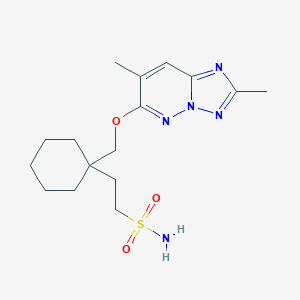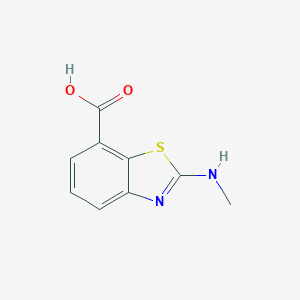
3-Cyclopropylpyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropylpyridine derivatives often involves strategic functionalization of the pyridine ring or the cyclopropyl group to achieve the desired compound. For instance, 3-Cyclopropyl-1,2-dimethyldiaziridine was synthesized using a procedure that combines cyclopropane and diaziridine rings, highlighting the versatility of cyclopropylpyridine derivatives in synthetic chemistry (Altova et al., 2018).
Molecular Structure Analysis
The molecular structure and conformational behavior of 3-cyclopropylpyridine derivatives have been studied using gas-phase electron diffraction and quantum chemical calculations. These studies provide insights into the stability of conformers and structural parameters, essential for understanding the chemical reactivity and properties of these compounds (Altova et al., 2018).
Chemical Reactions and Properties
Cyclopropylpyridine derivatives participate in various chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For example, the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ forms tetrahydropyridazines, showcasing the cycloaddition capabilities of cyclopropylpyridine derivatives (Garve et al., 2016).
Wissenschaftliche Forschungsanwendungen
Neuroscience and Antidepressant Applications : A study by Onajole et al. (2016) synthesized novel derivatives of 3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]-5-cyclopropylpyridine as potent and selective α4β2-nicotinic acetylcholine receptor (nAChR) agonists. These compounds, especially compound 4d, demonstrated antidepressant profiles and showed potential as antidepressants due to their high potency in activating high-sensitivity α4β2-nAChRs and good brain penetration properties (Onajole et al., 2016).
Cancer Therapy : Feun et al. (2002) conducted a phase I and pharmacokinetics study of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), a ribonucleotide reductase inhibitor, for treating advanced cancer. The study found that doses up to 105 mg/m2 of 3-AP achieved tumor-inhibitory concentrations without significant toxicity, suggesting its potential as a cancer therapeutic agent (Feun et al., 2002).
Molecular Structure Studies : Trætteberg et al. (2005) explored the molecular structure and conformation of 2-cyclopropylpyridine and 4-cyclopropylpyridine. The study provided insights into intramolecular forces and stability of these molecules, contributing to a deeper understanding of their chemical properties (Trætteberg et al., 2005).
Pharmaceutical Development : Akbari (2018) reported on the synthesis and antimicrobial activities of cyanopyridine derivatives, including N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide. These compounds showed promise for applications in pharmaceuticals and agriculture due to their biological and therapeutic activities (Akbari, 2018).
Safety and Hazards
The safety data sheet for 3-Cyclopropylpyridine indicates that it is harmful if swallowed and toxic in contact with skin . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing .
Relevant Papers The relevant papers include a study by Levine and Patrick on the synthesis of certain cyclopropylpyridines , and a study on the synthesis of substituted pyridines with diverse functional groups . These papers provide valuable information on the synthesis and potential applications of 3-Cyclopropylpyridine and related compounds.
Wirkmechanismus
Mode of Action
It’s known that pyridine derivatives can undergo various chemical reactions, including electrophilic aromatic substitution (eas) and nucleophilic substitution . In EAS, the cyclopropyl ring can act as an electron-donating group, making the pyridine ring more susceptible to attack by electrophiles . In nucleophilic substitution reactions, the pyridine ring can undergo nucleophilic substitution reactions at various positions .
Biochemical Pathways
Cyclopropyl groups are known to be involved in various biochemical pathways, including the biosynthesis of natural products . Additionally, pyridine derivatives can participate in various cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight and physical form, can influence its pharmacokinetic properties .
Result of Action
It’s known that 3-cyclopropylpyridine can undergo oxidation reactions to form different products depending on reaction conditions . Oxidation can lead to the formation of pyridine N-oxides or other oxygen-containing functional groups .
Action Environment
The action, efficacy, and stability of 3-Cyclopropylpyridine can be influenced by various environmental factors. These factors can include the presence of other chemical species, temperature, pH, and the specific conditions of the reaction or biological system .
Eigenschaften
IUPAC Name |
3-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-8(6-9-5-1)7-3-4-7/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBDSRFLAMJZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476190 | |
| Record name | 3-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpyridine | |
CAS RN |
188918-72-1 | |
| Record name | 3-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)

![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)
